molecular formula C13H15N3O4S2 B5249438 N-[5-[(5-methoxy-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

N-[5-[(5-methoxy-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B5249438
M. Wt: 341.4 g/mol
InChI Key: IMJHHTNPLYGMDM-UHFFFAOYSA-N
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Description

N-[5-[(5-methoxy-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(5-methoxy-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the thiazole ring with acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(5-methoxy-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N-[5-[(5-methoxy-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-[5-[(5-methoxy-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(5-methoxy-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[5-[(5-methoxy-2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-8-4-5-10(20-3)6-11(8)16-22(18,19)12-7-14-13(21-12)15-9(2)17/h4-7,16H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJHHTNPLYGMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)NS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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